Structural Differentiation: The 11-Oxo Functional Group Distinguishes It from Mogroside IIE
11-Oxomogroside IIE is structurally distinguished from its closest analog, Mogroside IIE, by the presence of a ketone (oxo) group at the C11 position of the mogrol aglycone [1]. Mogroside IIE lacks this oxidation [1]. This modification is not merely incremental; it fundamentally alters the electron density and hydrogen-bonding potential of the core scaffold, which is known to modulate biological activity and taste properties in cucurbitane glycosides [REFS-2, REFS-3].
| Evidence Dimension | Structural Feature |
|---|---|
| Target Compound Data | 11-oxo functional group at C11 of mogrol aglycone |
| Comparator Or Baseline | Mogroside IIE (no 11-oxo group) |
| Quantified Difference | Qualitative structural modification (oxidation) |
| Conditions | NMR spectroscopic elucidation; C11 position on cucurbitane skeleton |
Why This Matters
This structural difference is the primary determinant of any divergent functional properties, making the compound essential for studies investigating the role of C11 oxidation in taste, biosynthesis, or bioactivity.
- [1] Li D, Ikeda T, Matsuoka N, Nohara T, Zhang H, Sakamoto T, Nonaka G. Cucurbitane glycosides from unripe fruits of Lo Han Kuo (Siraitia grosvenori). Chem Pharm Bull (Tokyo). 2006;54(10):1425-1428. doi:10.1248/cpb.54.1425 View Source
- [2] Wang L, Yang Z, Lu F, Liu J, Song Y. Cucurbitane glycosides derived from mogroside IIE: structure-taste relationships, antioxidant activity, and acute toxicity. Molecules. 2014;19(8):12676-12689. doi:10.3390/molecules190812676 View Source
- [3] Chen L, Tang G, Zhu K, et al. Conformational Relationship between Mogroside Monomers and Sweet/bitter Taste Receptors based on Molecular Docking and Electronic Tongue Sensory Analysis. Science and Technology of Food Industry. 2024;45(24):1-11. doi:10.13386/j.issn1002-0306.2024010375 View Source
